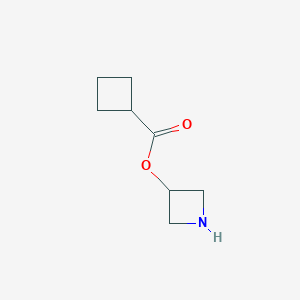

azetidin-3-yl cyclobutanecarboxylate

Description

Properties

IUPAC Name |

azetidin-3-yl cyclobutanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(6-2-1-3-6)11-7-4-9-5-7/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKHMUWNQWOUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of azetidin-3-yl cyclobutanecarboxylate

An In-depth Technical Guide to the Synthesis and Characterization of Azetidin-3-yl Cyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[1][2][3] Its unique strained four-membered ring structure offers a rigid framework that can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space.[1][4] This guide presents a comprehensive, field-proven methodology for the , a versatile building block pivotal for the development of next-generation therapeutics. We will delve into the strategic considerations behind a robust synthetic pathway, from precursor protection to final product isolation, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Strategic Synthesis: A Three-Act Narrative

The construction of azetidin-3-yl cyclobutanecarboxylate is most effectively approached as a sequential, three-stage process. The logic of this pathway is dictated by the inherent reactivity of the precursor, azetidin-3-ol. The secondary amine of the azetidine ring is a nucleophile that would compete with the hydroxyl group during the desired esterification. Therefore, a protection-esterification-deprotection sequence is the most reliable strategy.

Act I: The Protective Shield - N-Boc Formation

The causality behind this initial step is clear: to prevent the azetidine nitrogen from interfering with the subsequent esterification, it must be temporarily "masked." The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose. Its steric bulk effectively shields the nitrogen, it is stable to the basic conditions of the upcoming esterification, and it can be removed under acidic conditions that typically leave the newly formed ester bond intact.

Experimental Protocol: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

Setup: A clean, dry round-bottom flask is charged with azetidin-3-ol hydrochloride and dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (TEA) is added dropwise. The purpose of the TEA is twofold: to neutralize the hydrochloride salt, liberating the free amine, and to act as an acid scavenger in the next step.

-

Boc-Anhydride Introduction: A solution of di-tert-butyl dicarbonate (Boc₂O) in DCM is added slowly to the stirring reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up & Purification: The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-azetidin-3-ol as a colorless oil or white solid.

Caption: Stage 1: Boc-protection of the azetidine nitrogen.

Act II: Forging the Ester Bond

With the nitrogen securely protected, the stage is set for the key bond-forming reaction: the esterification of the hydroxyl group. The use of an acyl chloride, cyclobutanecarbonyl chloride, is an effective method for this transformation, as it is highly reactive. A non-nucleophilic base is again required to quench the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of tert-butyl 3-(cyclobutanecarbonyloxy)azetidine-1-carboxylate

-

Reactant Preparation: The purified N-Boc-azetidin-3-ol from the previous step is dissolved in anhydrous DCM in a dry flask under a nitrogen atmosphere.

-

Base Addition: Triethylamine is added, and the solution is cooled to 0 °C.

-

Acyl Chloride Addition: Cyclobutanecarbonyl chloride is added dropwise to the reaction mixture. A slight exotherm may be observed.

-

Reaction & Monitoring: The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting alcohol.

-

Work-up & Purification: The reaction is quenched by the addition of water. The organic layer is separated, washed with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating, the crude product is purified by flash chromatography to afford the protected final product.

Caption: Stage 2: Esterification with cyclobutanecarbonyl chloride.

Act III: The Unveiling - Deprotection

The final step is the strategic removal of the Boc protecting group to reveal the target molecule. This is a simple but critical transformation, accomplished by cleaving the carbamate bond with a strong acid. Trifluoroacetic acid (TFA) is commonly used as it is effective and easily removed in vacuo.

Experimental Protocol: Synthesis of Azetidin-3-yl cyclobutanecarboxylate

-

Acidic Treatment: The purified N-Boc-azetidin-3-yl cyclobutanecarboxylate is dissolved in DCM.

-

Acid Addition: An excess of trifluoroacetic acid (TFA) is added, typically in a 1:1 or 1:4 ratio with the DCM.

-

Reaction: The solution is stirred at room temperature for 1-2 hours. The reaction is self-validating, as the cleavage of the Boc group generates tert-butyl cation and isobutylene gas, often visible as bubbling.

-

Isolation: The solvent and excess TFA are removed under reduced pressure. The resulting residue is the trifluoroacetate salt of the final product. It can be used as is, or the free base can be liberated by dissolving the salt in a suitable solvent and neutralizing with a base (e.g., adding saturated sodium bicarbonate and extracting the product).

Caption: Stage 3: Final deprotection to yield the target compound.

Comprehensive Characterization: A Multi-faceted Approach

Confirming the identity and purity of the final compound is non-negotiable. A suite of analytical techniques must be employed, each providing a unique and complementary piece of structural evidence.

| Analytical Technique | Objective & Expected Results |

| ¹H NMR | Structural Confirmation: Provides the proton framework. Expect characteristic multiplets for the azetidine ring protons (typically around 3.5-4.5 ppm), a multiplet for the CH-O ester proton (around 5.0-5.5 ppm), and a series of multiplets for the cyclobutane ring protons. |

| ¹³C NMR | Carbon Skeleton Verification: Confirms the number and type of carbon atoms. Key signals include the ester carbonyl carbon (around 170-175 ppm), the CH-O carbon (around 65-75 ppm), and the carbons of the azetidine and cyclobutane rings.[5] |

| Mass Spectrometry (HRMS-ESI) | Molecular Formula Confirmation: Provides the exact mass of the molecule, allowing for unambiguous confirmation of the elemental composition. The electrospray ionization (ESI) source will show the protonated molecular ion [M+H]⁺.[6] |

| FT-IR Spectroscopy | Functional Group Identification: Confirms the presence of key functional groups. Expect a strong C=O stretch for the ester (approx. 1730 cm⁻¹) and N-H bending/stretching for the secondary amine (approx. 1500-1650 cm⁻¹ and 3300-3500 cm⁻¹).[7] |

| HPLC/UPLC | Purity Assessment: Quantifies the purity of the final compound. A reverse-phase method with a suitable gradient can resolve the product from any residual impurities or starting materials. |

Utility in Drug Discovery

Azetidin-3-yl cyclobutanecarboxylate is not an end in itself but a means to an end. It is a highly valuable building block for several reasons:

-

Scaffold Hopping: The azetidine ring can serve as a bioisosteric replacement for more common rings like pyrrolidine or piperidine, offering a new vector for substituent placement and potentially altering receptor interactions.[3]

-

Improved Properties: The incorporation of the strained, polar azetidine ring can disrupt planarity, increase sp³ character, and improve aqueous solubility and metabolic stability—all desirable traits in modern drug candidates.[1][4]

-

Versatile Handle: The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other N-alkylation strategies.

This building block has been incorporated into molecules targeting a wide array of diseases, including potent antibacterial and anticancer agents, as well as modulators of the central nervous system.[1]

References

-

Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

-

Proline-Derived Transannular N-Cap for Nucleation of Short α-Helical Peptides - Supporting Information. (n.d.). Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (n.d.). PMC. Available at: [Link]

-

Khan, M., et al. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Available at: [Link]

-

Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2025). ResearchGate. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Beilstein Journal of Organic Chemistry Search Results. (n.d.). Beilstein Journals. Available at: [Link]

-

Dakin, L. A., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Al-karagole, A. J. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science. Available at: [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Nielsen, M. K., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

-

REVIEW Organic & Biomolecular Chemistry. (n.d.). Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

The Azetidine Scaffold: A Physicochemical Deep Dive for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Four-Membered Ring

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is relentless. Historically, drug discovery has been dominated by aromatic and conformationally flexible molecules. However, the industry is increasingly pivoting towards scaffolds that offer greater three-dimensionality and improved physicochemical properties. Among the saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing motif—has emerged as a "privileged scaffold" due to its unique combination of structural rigidity, stability, and advantageous physicochemical characteristics.[1][2] This guide, intended for drug discovery and development professionals, provides an in-depth exploration of the core physicochemical properties of novel azetidine compounds, offering both theoretical understanding and practical, field-tested insights into their characterization and strategic deployment.

The Strategic Advantage of the Azetidine Moiety: Why Four is More

The utility of the azetidine ring in drug design stems from its distinct structural and electronic properties, which translate into tangible benefits for absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Rigidity and Vectorial Control

The inherent ring strain of the azetidine scaffold (approximately 25.4 kcal/mol) imparts significant conformational rigidity.[3] Unlike more flexible five- and six-membered rings like pyrrolidine and piperidine, the azetidine ring restricts the spatial orientation of its substituents. This constrained geometry provides medicinal chemists with precise vectorial control over the presentation of pharmacophoric elements to a biological target, which can lead to enhanced potency and selectivity. This rigidity is a key attribute in fragment-based drug design, where pre-defined spatial orientation of molecular fragments can decrease the entropic penalty of binding to a biological target.[1]

A Bioisostere with Favorable Physicochemical Properties

Azetidines are increasingly employed as bioisosteres for other cyclic and acyclic moieties. This strategic replacement can lead to significant improvements in a compound's physicochemical properties. Notably, the incorporation of an azetidine ring has been shown to:

-

Reduce Lipophilicity: The polar nitrogen atom within the constrained four-membered ring can lead to a decrease in lipophilicity (LogP/LogD) compared to larger or more lipophilic carbocyclic or heterocyclic analogues. This can be a crucial advantage in mitigating issues related to poor solubility and off-target toxicity that are often associated with high lipophilicity.[4]

-

Enhance Aqueous Solubility: The hydrogen bond accepting capability of the azetidine nitrogen, coupled with the overall more polar nature of the scaffold, frequently results in improved aqueous solubility.[4] This is a critical parameter for achieving adequate drug concentrations in biological fluids for both in vitro assays and in vivo administration.

-

Improve Metabolic Stability: The azetidine ring itself is generally more stable to oxidative metabolism than larger saturated heterocycles.[4] Strategic substitution on the ring can further block or alter sites of metabolism, leading to improved metabolic stability and a more favorable pharmacokinetic profile.

The interplay of these properties makes the azetidine scaffold a powerful tool for optimizing drug candidates. The following sections will delve into the critical physicochemical parameters and provide detailed methodologies for their assessment.

Core Physicochemical Properties and Their Characterization

The in vivo activity and overall success of a drug candidate are profoundly influenced by its physicochemical properties, including solubility, permeability (often inferred from lipophilicity), ionization state (pKa), and metabolic stability.[5] A thorough understanding and early assessment of these parameters for novel azetidine compounds are therefore paramount.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental determinant of a drug's absorption and distribution. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. For azetidine compounds, it is crucial to assess both kinetic and thermodynamic solubility.

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a concentrated stock solution (typically in DMSO). It is a high-throughput screening method used in early discovery to flag potential solubility issues.

-

Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent and is a more definitive measure, typically assessed for lead optimization candidates.

This protocol provides a general framework for determining the kinetic solubility of novel azetidine compounds using a nephelometric method, which measures light scattering caused by precipitated particles.

Materials:

-

Test azetidine compounds (dissolved in 100% DMSO at 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compounds into the wells of a 96-well plate. Include a DMSO-only control.

-

Buffer Addition: Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which significant precipitation is observed compared to the DMSO control.

Causality and Self-Validation:

-

Why DMSO? DMSO is a common solvent for compound storage, but its concentration in the final assay solution must be controlled as it can influence solubility.

-

Why Nephelometry? This method is rapid and sensitive for detecting precipitation, making it suitable for high-throughput screening.

-

Self-Validation: Run a known compound with well-characterized solubility as a positive control in each plate to ensure the assay is performing as expected.

Diagram: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility determination workflow.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and potential for off-target effects.

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

LogD (Distribution Coefficient): The ratio of the concentration of all forms of a compound (neutral and ionized) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For drug discovery, LogD at pH 7.4 is the most relevant parameter.

The "shake-flask" method is the gold standard for determining LogP/LogD values.

Materials:

-

Test azetidine compounds

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials

-

Vortex mixer and centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Compound Addition: Add a known amount of the test compound to a vial containing a defined volume of PBS (pH 7.4) and n-octanol (e.g., 1:1 v/v).

-

Equilibration: Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing. Allow the phases to separate by centrifugation.

-

Sampling: Carefully remove an aliquot from both the aqueous (PBS) and organic (n-octanol) phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS.

-

Calculation: Calculate LogD using the formula: LogD = log10 ([Compound]octanol / [Compound]aqueous).

Causality and Self-Validation:

-

Why pre-saturate solvents? To ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

-

Why LC-MS/MS? This provides high sensitivity and specificity for quantifying the compound in each phase, even at low concentrations.

-

Self-Validation: The sum of the amount of compound in both phases should be close to the initial amount added, confirming mass balance.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The basicity of the azetidine nitrogen is a key determinant of its pKa and will influence the compound's solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.

Materials:

-

Test azetidine compound

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and titration vessel

Procedure:

-

Sample Preparation: Dissolve a precise amount of the test compound in a solution of constant ionic strength (e.g., 0.15 M KCl in water).

-

Titration: Place the solution in the titration vessel and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately, from the first or second derivative of the curve to identify the equivalence point.

Causality and Self-Validation:

-

Why constant ionic strength? To minimize the effect of changing ionic activity on the pH measurements.

-

Why derivative plots? They provide a more precise determination of the equivalence point, from which the pKa can be accurately calculated.

-

Self-Validation: Titrate a known standard with a similar pKa to validate the method and calibration of the pH meter.

Diagram: Physicochemical Property Inter-relationships

Caption: Interdependence of core physicochemical properties on ADME.

Metabolic Stability: Predicting In Vivo Half-life

Metabolic stability provides an early indication of a compound's likely in vivo half-life and clearance. Assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro tool.

Materials:

-

Test azetidine compounds

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

-

LC-MS/MS for analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes in phosphate buffer.

-

Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding NADPH.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Causality and Self-Validation:

-

Why NADPH? It is an essential cofactor for the activity of cytochrome P450 enzymes. A control incubation without NADPH is crucial to assess non-enzymatic degradation.

-

Why liver microsomes? They are a rich source of the primary drug-metabolizing enzymes.

-

Self-Validation: Include positive control compounds with known high and low clearance to ensure the metabolic activity of the microsomal preparation.

Structure-Property Relationships in Azetidine Derivatives

A key aspect of medicinal chemistry is understanding how structural modifications impact physicochemical properties. For azetidine-containing compounds, substitutions on both the ring nitrogen and carbon atoms can have profound effects.

Impact of Substituents on Physicochemical Properties

The following table summarizes general trends observed when modifying the azetidine scaffold. These are illustrative, and the precise impact will be context-dependent.

| Modification | Effect on Solubility | Effect on Lipophilicity (LogD) | Effect on Basicity (pKa) | Rationale |

| N-Alkylation | Generally Decreases | Generally Increases | No significant change | Increases hydrocarbon content. |

| C-Hydroxylation | Increases | Decreases | Decreases | Introduces a polar, hydrogen-bonding group. The inductive effect of the hydroxyl group can lower the basicity of the nitrogen. |

| C-Fluorination | Variable | Variable | Decreases | The highly electronegative fluorine atom withdraws electron density, reducing the basicity of the nitrogen. The effect on lipophilicity is complex and depends on the molecular environment.[6] |

| Incorporation of Polar Groups (e.g., amides, sulfonamides) | Increases | Decreases | Variable | Adds hydrogen bonding capacity and polarity. |

| Bioisosteric Replacement (e.g., piperidine to azetidine) | Often Increases | Often Decreases | Variable | The smaller, more polar azetidine ring generally imparts more favorable physicochemical properties.[7] |

Case Study: Optimization of STAT3 Inhibitors

A study on novel azetidine amides as STAT3 inhibitors provides a practical example of physicochemical property optimization.[8] The researchers systematically varied substituents to balance potency with drug-like properties. For instance, replacing a lipophilic cyclohexyl group with more polar heterocycles was tolerated, allowing for a reduction in lipophilicity while maintaining potency. This highlights a common strategy: leveraging a potent core scaffold (in this case, the azetidine) to enable modifications that improve the overall physicochemical profile.[8]

Conclusion: The Azetidine Scaffold as a Tool for Rational Drug Design

The azetidine ring is more than just a structural component; it is a strategic tool for medicinal chemists to rationally design molecules with improved physicochemical properties. Its unique combination of rigidity, polarity, and metabolic stability offers a distinct advantage in the quest for safer and more effective drugs. A thorough and early characterization of the core physicochemical properties—solubility, lipophilicity, pKa, and metabolic stability—is essential for any drug discovery program involving novel azetidine compounds. By understanding the principles outlined in this guide and applying the detailed experimental protocols, researchers can better predict and optimize the ADME properties of their compounds, ultimately increasing the probability of success in bringing new therapies to patients.

References

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

-

Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100131. [Link]

-

Bach, P., Boström, J., Brickmann, K., van Giezen, J. J., Groneberg, R. D., Harvey, D. M., ... & Zetterberg, F. (2013). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor. European journal of medicinal chemistry, 65, 31-46. [Link]

-

Mykhailiuk, P. K. (2019). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

-

PubChem. Azetidine. [Link]

-

Krytska, K., Rivas, F., Turkson, J., & Kirken, R. A. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15846-15873. [Link]

-

Aggarwal, V. K., & Smith, C. (2015). Incorporating azetidines into bioactive molecules has been shown to impart myriad desirable properties, including improved stability to oxidative metabolism, improved solubility and structural rigidity while simultaneously increasing the fraction of Csp3 centres. ResearchGate. [Link]

-

Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical research in toxicology, 24(9), 1433-1449. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Aggarwal, V. K., & Smith, C. (2019). a) Marketed drugs containing 1,3-substituted azetidine scaffolds. b) Electrophilic activation of ABB, nucleophilic addition to ABB and lithiation of ABB followed by reaction with boronic esters. c) Reaction of ABB-Li with carbonyls and subsequent divergent reactivity. ResearchGate. [Link]

-

Li, Z., & Wang, J. (2026). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. [Link]

-

Carroll, F. I., Blough, B. E., & Abraham, P. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidin-3-yl Cyclobutanecarboxylate Scaffold: A Technical Guide to a Privileged Motif in Drug Discovery

Abstract

The confluence of three-dimensional complexity and metabolic stability has become a paramount objective in modern medicinal chemistry. Small, strained ring systems have emerged as powerful tools in this endeavor, offering a means to escape the "flatland" of traditional aromatic scaffolds. Among these, the azetidin-3-yl cyclobutanecarboxylate core represents a particularly compelling structural motif. This technical guide provides an in-depth exploration of this scaffold, from its rational design and synthesis to its profound impact on physicochemical properties and its successful application in the development of targeted therapeutics, with a particular focus on Janus Kinase (JAK) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.

The Strategic Imperative for 3D Scaffolds: Introduction to the Azetidin-3-yl Cyclobutanecarboxylate Core

The drive to improve the developability and specificity of small molecule drug candidates has led to an increased focus on scaffolds rich in sp³-hybridized carbons.[1] Such three-dimensional structures can provide more specific interactions with biological targets, leading to enhanced potency and selectivity.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in this context.[3] Its inherent ring strain and conformational rigidity offer a unique combination of properties:

-

Improved Physicochemical Properties: The incorporation of an azetidine moiety can enhance aqueous solubility and reduce lipophilicity compared to larger, more flexible analogues.[2] The nitrogen atom acts as a hydrogen bond acceptor, further contributing to favorable interactions.

-

Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation, leading to improved pharmacokinetic profiles.[1]

-

Novel Chemical Space: Azetidines provide access to underexplored chemical space, offering new opportunities for intellectual property and for escaping patent-congested areas.[3]

The cyclobutane ring, another small, strained carbocycle, complements the azetidine by providing a rigid, non-planar linker that can orient substituents in precise vectors.[4] When combined as an azetidin-3-yl cyclobutanecarboxylate ester, these two motifs create a scaffold that acts as a bioisostere for more common, but often less desirable, functionalities. This strategic combination allows for the fine-tuning of a molecule's properties to achieve an optimal balance of potency, selectivity, and pharmacokinetics.

Synthesis and Elaboration of the Scaffold

The construction of the azetidin-3-yl cyclobutanecarboxylate core is a multi-step process that leverages established methodologies for the synthesis of functionalized azetidines. The following section outlines a representative synthetic pathway, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Synthetic Workflow Overview

The overall strategy involves the preparation of a suitably protected azetidin-3-ol, followed by esterification with cyclobutanecarbonyl chloride, and concluding with deprotection to yield the free amine, which can then be further functionalized.

Caption: Synthetic workflow for the azetidin-3-yl cyclobutanecarboxylate scaffold.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Boc-azetidin-3-ol

This precursor can be synthesized from epichlorohydrin and a protecting amine, such as benzhydrylamine, followed by deprotection and subsequent Boc protection.[5]

-

Step A: Synthesis of 1-Benzhydrylazetidin-3-ol: To a solution of benzhydrylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16-24 hours. The resulting amino alcohol is then cyclized, often by heating with a base such as sodium hydroxide, to yield 1-benzhydrylazetidin-3-ol.

-

Step B: Deprotection to Azetidin-3-ol: The benzhydryl group is removed by catalytic hydrogenation. Dissolve 1-benzhydrylazetidin-3-ol in an appropriate solvent (e.g., ethanol) and add a palladium catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst). The mixture is then subjected to a hydrogen atmosphere (typically 50-60 psi) until the reaction is complete, as monitored by TLC or LC-MS.

-

Step C: N-Boc Protection: The crude azetidin-3-ol is dissolved in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O) is added, along with a base such as triethylamine or N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. The reaction is typically stirred at room temperature for 2-4 hours. After workup and purification (e.g., by column chromatography), 1-Boc-azetidin-3-ol is obtained as a white solid.[6]

Protocol 2.2.2: Synthesis of Azetidin-3-yl cyclobutanecarboxylate

-

Step A: Esterification: To a solution of 1-Boc-azetidin-3-ol (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in anhydrous DCM at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-azetidin-3-yl cyclobutanecarboxylate, can be purified by silica gel chromatography.

-

Step B: N-Boc Deprotection: The N-Boc protecting group is removed under acidic conditions. Dissolve the purified ester from the previous step in DCM and add an excess of trifluoroacetic acid (TFA) (typically 20-30% v/v).[7] Stir the reaction at room temperature for 1-2 hours. Alternatively, a solution of 4M HCl in dioxane can be used.[8] The solvent and excess acid are removed in vacuo to yield the desired azetidin-3-yl cyclobutanecarboxylate as its corresponding salt (e.g., trifluoroacetate or hydrochloride). This product is often used in the next step without further purification.

Physicochemical and Pharmacological Properties

The azetidin-3-yl cyclobutanecarboxylate scaffold imparts a unique set of properties to a molecule, making it a valuable component in drug design. The rationale for its use often stems from its ability to modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Key Physicochemical Characteristics

| Property | Influence of the Scaffold | Rationale |

| pKa | Increases basicity | The pKa of the azetidine nitrogen is approximately 11.29, which is similar to that of pyrrolidine (11.31) and significantly higher than that of aziridine (7.98).[9][10] This allows it to be protonated at physiological pH, enhancing aqueous solubility. |

| Lipophilicity (logP) | Generally reduces logP | The introduction of the polar azetidine ring and the ester functionality typically lowers the octanol/water partition coefficient compared to more lipophilic carbocyclic or larger heterocyclic analogues.[2] |

| Aqueous Solubility | Generally improves solubility | The combination of a lower logP and the presence of a basic nitrogen that can be protonated leads to enhanced solubility in aqueous media, which is beneficial for oral bioavailability.[2] |

| Metabolic Stability | Can enhance stability | The strained four-membered rings can be more resistant to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or less strained rings.[1] |

| Three-Dimensionality | High F(sp³) | The scaffold is rich in sp³-hybridized carbons, providing a rigid, three-dimensional framework that can improve binding to target proteins by presenting substituents in well-defined spatial orientations.[1] |

Role as a Bioisostere

The azetidin-3-yl cyclobutanecarboxylate scaffold can be considered a bioisostere for a variety of other chemical groups, allowing for the optimization of a lead compound's properties while maintaining or improving its biological activity.

Caption: Bioisosteric relationships of the azetidin-3-yl cyclobutanecarboxylate scaffold.

Application in Drug Discovery: A Case Study in JAK Inhibition

The azetidin-3-yl cyclobutanecarboxylate scaffold and its close analogues have been prominently featured in the development of Janus Kinase (JAK) inhibitors.[4][11] JAKs are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signaling downstream of cytokine receptors, playing a key role in inflammation and immune responses.[12] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[13]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting signals from extracellular cytokines to the nucleus, leading to changes in gene expression.

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Role of the Scaffold in JAK Inhibitors

In several patented series of JAK inhibitors, azetidine and cyclobutane derivatives are key structural components.[4][11] For instance, in compounds designed to inhibit JAK1 and JAK2, the azetidin-3-yl moiety often serves as a central scaffold, connecting the hinge-binding pharmacophore (e.g., a pyrrolo[2,3-d]pyrimidine) to other parts of the molecule that occupy different pockets of the ATP-binding site.

The azetidin-3-yl cyclobutanecarboxylate scaffold contributes to the overall profile of these inhibitors in several ways:

-

Potency and Selectivity: The rigid nature of the scaffold orients the pharmacophoric elements in an optimal conformation for binding to the kinase hinge region and adjacent pockets. This can lead to high potency and, by avoiding interactions with off-target kinases, improved selectivity.[14]

-

Improved Pharmacokinetics: As discussed previously, the physicochemical properties imparted by the scaffold, such as increased solubility and metabolic stability, are crucial for achieving good oral bioavailability and a desirable in vivo half-life.[1]

-

Structure-Activity Relationship (SAR): The ester linkage provides a convenient point for chemical modification, allowing for the exploration of SAR by varying the carboxylic acid component. The cyclobutane group itself provides a rigid, three-dimensional element that can be further substituted to probe interactions within the binding pocket.

Representative Data for Azetidine-Containing JAK Inhibitors

The following table presents representative data for JAK inhibitors that incorporate an azetidine scaffold, demonstrating their high potency.

| Compound | Target(s) | IC₅₀ (nM) | Reference |

| Tofacitinib | JAK1/JAK3 | 1.2 / 1.1 | [3] |

| Baricitinib | JAK1/JAK2 | 5.9 / 5.7 | [13] |

| Ritlecitinib | JAK3 | 33.1 | [15] |

Note: While these compounds do not all contain the exact azetidin-3-yl cyclobutanecarboxylate scaffold, they highlight the successful application of the core azetidine motif in potent JAK inhibitors.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

Determining the potency of compounds against JAK enzymes is a critical step in the drug discovery process. The following is a generalized protocol for an in vitro kinase assay.

Protocol 4.4.1: ADP-Glo™ Kinase Assay

This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[16]

-

Reagent Preparation:

-

Prepare a 1x kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35).[17]

-

Dilute recombinant human JAK1, JAK2, or JAK3 enzyme to the desired concentration in the kinase reaction buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., IRS1 peptide) and ATP in the kinase reaction buffer.[17]

-

Prepare serial dilutions of the test compound (e.g., containing the azetidin-3-yl cyclobutanecarboxylate scaffold) in 100% DMSO, and then dilute further into the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO vehicle control.

-

Add 2 µL of the diluted enzyme solution to each well.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration is typically at or near its Kₘ.

-

Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[17]

-

-

Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and then into a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Future Outlook and Conclusion

The azetidin-3-yl cyclobutanecarboxylate scaffold exemplifies a successful strategy in modern drug design: the use of small, strained, sp³-rich building blocks to achieve superior physicochemical and pharmacological properties. Its application in the highly competitive field of JAK inhibitors underscores its value. As the demand for novel, differentiated therapeutics continues to grow, we can expect to see this and similar three-dimensional scaffolds play an increasingly important role. Future work will likely focus on the development of even more efficient and stereoselective synthetic routes to access a wider diversity of functionalized azetidines and cyclobutanes, further expanding the toolbox of the medicinal chemist. The principles outlined in this guide—rational design, strategic synthesis, and thorough characterization—will remain central to harnessing the full potential of such privileged structures in the quest for the next generation of medicines.

References

-

Janus kinase inhibitor. Wikipedia. [Link]

-

Luo, W., et al. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. Signal Transduction and Targeted Therapy. [Link]

-

D'Elios, S., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

-

SignalChem. JAK1 Kinase Assay Protocol. [Link]

-

Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

-

Lindsley, C. W., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

- Rodgers, J. D., & Shepard, S. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S.

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

-

Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

- Azetidine and cyclobutane derivatives as jak inhibitors.

-

BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits. [Link]

-

Structures of some azetidine‐based drugs. ResearchGate. [Link]

-

Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

Stability of different azetidine esters. ResearchGate. [Link]

-

Azetidine and cyclobutane derivatives as JAK inhibitors. (2013). PubChem. [Link]

-

Xu, J., et al. (2012). An efficient synthesis of baricitinib. Journal of Chemical Research. Referenced in: Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. MDPI. [Link]

-

Lopez-Tapia, F., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Preparation and Synthetic Applications of Azetidines. (2012). ResearchGate. [Link]

-

Zhang, J., & Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]

-

Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. (2024). PubMed. [Link]

-

How do I remove the N-Boc protection group to get the amino acid histidine? (2023). Reddit. [Link]

-

Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility. (2021). Semantic Scholar. [Link]

-

Azetidine. Wikipedia. [Link]

-

Zhang, J., & Schmalz, H. G. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [Link]

-

Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [Link]

-

Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2023). MDPI. [Link]

-

Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. [Link]

-

Kim, Y., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. [Link]

-

Liu, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. PubMed. [Link]

-

A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). MDPI. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Azetidine - Wikipedia [en.wikipedia.org]

- 11. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. promega.kr [promega.kr]

- 17. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Preliminary Biological Screening of Azetidine Derivatives

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on conducting preliminary biological screening of novel azetidine derivatives. It is designed to offer not just procedural steps, but the underlying scientific rationale to empower informed decision-making throughout the early stages of drug discovery.

Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its unique structural properties, including high ring strain and a rigid conformation, offer a distinct advantage in drug design.[2][3] This rigidity allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[4] The incorporation of the azetidine motif has been shown to improve critical drug-like properties such as metabolic stability, aqueous solubility, and pharmacokinetic profiles.[1][2] Consequently, azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation, with several compounds incorporating this scaffold receiving FDA approval.[2][5]

The journey from a newly synthesized azetidine derivative to a viable drug candidate begins with a systematic and robust biological screening process. This preliminary phase is critical for identifying and prioritizing compounds with promising therapeutic potential for further investigation.

The Screening Cascade: A Strategic Approach to Early Assessment

A tiered or cascaded approach to screening is a resource-efficient strategy for the initial evaluation of a library of azetidine derivatives. This involves progressing compounds through a series of assays of increasing complexity and specificity. The initial, primary screens are typically high-throughput and designed to identify any biological activity. Hits from these screens are then subjected to more focused secondary assays to confirm and characterize their activity.

Caption: A generalized workflow for the preliminary biological screening cascade.

Part 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess a collection of azetidine derivatives for any signs of biological activity.[6] The choice of primary assays should be guided by the intended therapeutic area or known activities of similar compounds.

Cytotoxicity Screening: A Fundamental First Step

A fundamental initial screen for any compound library is the assessment of cytotoxicity. This is crucial for identifying compounds with potential as anticancer agents and for flagging non-specific toxicity early in the process.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[10]

-

Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the azetidine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 3-4 hours.

-

After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Presentation: Cytotoxicity of Azetidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| AZ-001 | MCF-7 | 15.2 |

| AZ-001 | A549 | 22.8 |

| AZ-001 | HCT116 | 18.5 |

| AZ-002 | MCF-7 | >100 |

| AZ-002 | A549 | >100 |

| AZ-002 | HCT116 | >100 |

| Doxorubicin | MCF-7 | 0.8 |

| Doxorubicin | A549 | 1.2 |

| Doxorubicin | HCT116 | 0.9 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Screening: Addressing Infectious Diseases

Given that many heterocyclic compounds exhibit antimicrobial properties, screening azetidine derivatives against a panel of pathogenic bacteria and fungi is a valuable endeavor.[11]

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Step-by-Step Methodology:

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungal strains (e.g., Candida albicans) in appropriate broth media.[14]

-

Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Compound Preparation and Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the azetidine derivatives in the appropriate broth medium.[15]

-

-

Inoculation:

-

Add the standardized microbial suspension to each well.

-

Include a positive control (microbes with no compound) and a negative control (broth with no microbes). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should be used as a reference.[14]

-

-

Incubation:

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

MIC Determination:

Data Presentation: Antimicrobial Activity of Azetidine Derivatives

| Compound ID | Microbial Strain | Gram Stain | MIC (µg/mL) |

| AZ-003 | Staphylococcus aureus | Gram-positive | 16 |

| AZ-003 | Escherichia coli | Gram-negative | 64 |

| AZ-003 | Candida albicans | N/A | >128 |

| AZ-004 | Staphylococcus aureus | Gram-positive | 8 |

| AZ-004 | Escherichia coli | Gram-negative | 32 |

| AZ-004 | Candida albicans | N/A | >128 |

| Ampicillin | Staphylococcus aureus | Gram-positive | 0.5 |

| Ampicillin | Escherichia coli | Gram-negative | 4 |

| Fluconazole | Candida albicans | N/A | 2 |

Part 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate promising activity in primary screens ("hits") should be further investigated in secondary assays to confirm their activity, determine their potency and selectivity, and begin to elucidate their mechanism of action.

Enzyme Inhibition Assays: Targeting Specific Pathways

Many drugs exert their effects by inhibiting the activity of specific enzymes.[17] If the azetidine derivatives were designed to target a particular enzyme, or if their activity profile suggests such a mechanism, enzyme inhibition assays are a logical next step.[18]

Caption: A conceptual diagram of an enzyme inhibition assay.

The specific protocol will vary depending on the enzyme and the detection method (e.g., colorimetric, fluorescent, luminescent).[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the enzyme's optimal activity.

-

Prepare solutions of the purified enzyme, its substrate, and the azetidine derivatives.

-

-

Assay Procedure:

-

In a suitable microplate, add the buffer, the enzyme, and varying concentrations of the azetidine derivative.

-

Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Detection:

-

Monitor the formation of the product or the depletion of the substrate over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance for a colored product, fluorescence for a fluorogenic substrate).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) Studies

As data from primary and secondary screening becomes available, it is crucial to analyze the structure-activity relationships (SAR). This involves correlating the chemical structures of the azetidine derivatives with their biological activities to identify key structural features responsible for potency and selectivity.[20][21]

Part 3: Early ADME-Tox Profiling

In parallel with secondary screening, it is highly advisable to conduct early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies.[22][23] A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or unforeseen toxicity.[24] Early assessment of these parameters can help to de-risk projects and prioritize compounds with a higher likelihood of success.[25][26]

Key In Vitro ADME-Tox Assays:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which a compound is metabolized.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

-

Permeability: Assays like the Caco-2 permeability assay are used to predict the intestinal absorption of orally administered drugs.[23]

-

CYP450 Inhibition: Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[27]

Conclusion

The preliminary biological screening of azetidine derivatives is a multifaceted process that requires a strategic and logical approach. By employing a screening cascade that begins with broad primary assays and progresses to more specific secondary and mechanistic studies, researchers can efficiently identify and characterize promising new chemical entities. The early integration of ADME-Tox profiling is a critical component of this process, ensuring that resources are focused on compounds with the greatest potential to become safe and effective therapeutics. This guide provides a foundational framework for these activities, which should be adapted and expanded based on the specific goals of the research program.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- ADME-Tox in drug discovery: integration of experimental and comput

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. Vertex AI Search.

- In Vitro Screening of Novel Azetidine Compounds: A Technical Guide - Benchchem. Vertex AI Search.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. Vertex AI Search.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Vertex AI Search.

- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Vertex AI Search.

- What is an Inhibition Assay? - Blog - Biobide. Vertex AI Search.

- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin - Benchchem. Vertex AI Search.

- Inhibitor Screening Kits - Biocompare. Vertex AI Search.

- Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025, April 14). Vertex AI Search.

- Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Vertex AI Search.

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). Vertex AI Search.

- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Vertex AI Search.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Vertex AI Search.

- Top Enzymatic Assays for Drug Screening in 2025 - Patsnap Synapse. (2025, April 29). Vertex AI Search.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Vertex AI Search.

- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC. Vertex AI Search.

- MTT assay and its use in cell viability and proliferation analysis - Abcam. Vertex AI Search.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- (PDF)

- MTT assay protocol | Abcam. Vertex AI Search.

- Enzyme Inhibition Studies | BioIVT. Vertex AI Search.

- Compound Screening Guide! - MedchemExpress.com. Vertex AI Search.

- Cytotoxicity MTT Assay Protocols and Methods | Springer N

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 8). Vertex AI Search.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. Vertex AI Search.

- Comparative Analysis of Azetidine-Based Compounds in Biological Assays: A Guide for Researchers - Benchchem. Vertex AI Search.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. kosheeka.com [kosheeka.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. amr-insights.eu [amr-insights.eu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. blog.biobide.com [blog.biobide.com]

- 18. biocompare.com [biocompare.com]

- 19. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]

- 20. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lifechemicals.com [lifechemicals.com]

- 23. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 24. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 25. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cell4pharma.com [cell4pharma.com]

- 27. bioivt.com [bioivt.com]

structure-activity relationship (SAR) studies of azetidin-3-yl cyclobutanecarboxylate analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidin-3-yl Cyclobutanecarboxylate Analogs

Introduction: The Strategic Combination of Privileged Scaffolds

In modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The azetidin-3-yl cyclobutanecarboxylate core represents a compelling, albeit underexplored, scaffold that merges two functionalities known to impart desirable physicochemical and pharmacological properties. The azetidine ring, a four-membered saturated heterocycle, serves as a rigid, three-dimensional bioisostere for more flexible alkyl amines or larger ring systems. Its incorporation often leads to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity through precise vectoral orientation of substituents.[1][2] The cyclobutane ring, similarly, offers a conformationally restricted framework that can mimic larger or more flexible structures, aiding in the optimization of binding interactions and pharmacokinetic profiles.[3]

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for hypothetical analogs built around the azetidin-3-yl cyclobutanecarboxylate core. Drawing upon established principles from related chemical series, we will delineate a systematic approach to designing, synthesizing, and evaluating these compounds. As a primary example, we will focus on their potential as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a key target in the development of novel treatments for neurological disorders like schizophrenia.[4] The principles discussed, however, are broadly applicable to other potential biological targets.

Core Scaffold Analysis and Rationale for Exploration

The decision to investigate the azetidin-3-yl cyclobutanecarboxylate scaffold is rooted in the distinct advantages conferred by each component.

-

The Azetidin-3-yl Moiety: This fragment provides a rigid nitrogen-containing anchor. Unlike more flexible linkers, the azetidine ring locks substituents into well-defined spatial orientations. This conformational constraint can be highly beneficial for activity, as it may reduce the entropic penalty upon binding to a biological target.[5] SAR studies on related azetidine-containing molecules, such as M4 PAMs, have shown that substitutions at the 3-position can dramatically influence potency and selectivity.[6][7]

-

The Cyclobutanecarboxylate Linker: The cyclobutane ring serves as a non-planar, rigid spacer. Its stereochemistry (cis/trans isomerism) allows for the precise positioning of the terminal functional groups. This is critical for exploring the topology of a receptor's binding pocket. Furthermore, cyclobutane motifs are increasingly used as bioisosteres for gem-dimethyl groups or alkynes, often improving metabolic stability and aqueous solubility.[3]

The ester or amide linkage formed from the cyclobutanecarboxylate provides a key interaction point, capable of forming hydrogen bonds, while the remainder of the scaffold explores deeper pockets of the target protein.

Proposed SAR Exploration Strategy: A Focus on M4 PAMs

To establish a clear biological context, we will frame our SAR exploration around the development of M4 positive allosteric modulators. M4 PAMs enhance the receptor's response to the endogenous ligand acetylcholine and are a promising therapeutic strategy for schizophrenia.[4]

Our strategy involves systematic modification at three key diversification points (R¹, R², and R³) of the core scaffold.

Caption: General synthetic workflow for analog synthesis.

Protocol 1: Synthesis of the Core Scaffold (Azetidin-3-yl cyclobutanecarboxamide)

This protocol outlines the key amide coupling step.

-

Acid Activation: To a solution of the desired cyclobutanecarboxylic acid (1.0 equiv) in dichloromethane (DCM) at 0 °C, add HATU (1.1 equiv) and diisopropylethylamine (DIPEA, 2.0 equiv).

-

Stirring: Stir the mixture at 0 °C for 15 minutes to allow for the formation of the activated ester.

-

Amine Addition: Add a solution of N-Boc-3-aminoazetidine (1.0 equiv) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Dilute the reaction with DCM, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

-

Deprotection: Dissolve the intermediate in a solution of 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM and stir at room temperature for 1-2 hours to remove the Boc protecting group, yielding the core amine scaffold as a salt.

Data Presentation and Interpretation

Systematic logging and comparison of biological data are crucial for deciphering SAR trends. The following table presents hypothetical data for a series of analogs targeting the M4 receptor.

| Compound ID | R¹ (N-Azetidine) | R² (Cyclobutane-Aryl) | R³ (Amide) | hM4 EC₅₀ (nM) [8] |

| 1a | -H | Phenyl | -NHCH₃ | 850 |

| 1b | -CH₃ | Phenyl | -NHCH₃ | 320 |

| 1c | -Cyclopropyl | Phenyl | -NHCH₃ | 150 |

| 2a | -CH₃ | 4-Fluorophenyl | -NHCH₃ | 75 |

| 2b | -CH₃ | 3-Fluorophenyl | -NHCH₃ | 90 |

| 2c | -CH₃ | 2-Fluorophenyl | -NHCH₃ | 450 |

| 2d | -CH₃ | 4-Chlorophenyl | -NHCH₃ | >10,000 |

| 3a | -CH₃ | 4-Fluorophenyl | -NH-Cyclopropyl | 45 |

| 3b | -CH₃ | 4-Fluorophenyl | -N(CH₃)₂ | >10,000 |

Interpretation of Hypothetical SAR Data:

-

N-Azetidine (R¹): Small alkyl groups are preferred over hydrogen (compare 1a to 1b and 1c ), with the rigid cyclopropyl group providing the best potency in this initial set. This suggests a defined hydrophobic pocket that accommodates the R¹ group.

-

Cyclobutane-Aryl (R²): A 4-fluorophenyl group is optimal (2a vs. 1b ), indicating a favorable interaction with the fluorine atom, possibly through a weak hydrogen bond or dipole interaction. The substitution position is critical, as moving the fluorine to the ortho position is detrimental (2c ). Replacing fluorine with a larger halogen like chlorine leads to a complete loss of activity (2d ), suggesting a tight steric constraint. [7]* Amide (R³): The N-H hydrogen bond donor appears essential, as replacing it with a tertiary amide results in a "cliff" in activity (3b ). A cyclopropyl amide (3a ) is slightly more potent than the methylamide (2a ), suggesting additional favorable hydrophobic interactions are possible.

Conclusion and Future Directions

The azetidin-3-yl cyclobutanecarboxylate scaffold represents a promising starting point for the development of novel therapeutics. The systematic SAR exploration outlined in this guide, focused on the M4 PAM target, reveals clear trends that can guide future optimization efforts. Key findings suggest that a small, constrained N-alkyl group on the azetidine, a para-substituted fluoroaromatic on the cyclobutane ring, and a secondary amide at the terminus are crucial for high potency.

Future work should focus on:

-

Pharmacokinetic Optimization: Evaluating lead compounds for metabolic stability in liver microsomes, aqueous solubility, and cell permeability.

-

Selectivity Profiling: Screening potent compounds against other muscarinic receptor subtypes (M1, M2, M3, M5) to ensure M4 selectivity.

-